N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide is a synthetic organic compound characterized by a 2-oxopiperidine core linked to a 3,4-dimethoxyphenethyl group via a carboxamide bridge. This structural combination positions the compound as a candidate for diverse pharmacological applications, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-21-13-6-5-11(10-14(13)22-2)7-9-18-16(20)12-4-3-8-17-15(12)19/h5-6,10,12H,3-4,7-9H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKPEBXJUWRWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCNC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide involves several steps. One common method includes the following steps :
Starting Materials: 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide, 3,4,5-trimethoxy phenylacetate, DMAP (dimethylaminopyridine), and anhydrous dichloromethane.
Reaction Conditions: The reaction mixture is cooled to 0°C, and EDCI.HCl is added under nitrogen protection. The mixture is stirred for 30 minutes and then warmed to room temperature, where it continues to react for 24 hours.
Purification: The reaction mixture is washed with 2.0 mol/L hydrochloric acid, saturated sodium bicarbonate solution, and saturated saline solution. It is then dried using anhydrous sodium sulfate, and the solvent is removed through reduced pressure evaporation. The residue is recrystallized using dichloromethane-ethyl acetate to obtain the final product.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compounds Sharing the 3,4-Dimethoxyphenethyl Group
The 3,4-dimethoxyphenethyl group is a common pharmacophore in bioactive molecules. Below is a comparison with analogs featuring this moiety:
| Compound Name | Structural Features | Key Differences | Biological Relevance |
|---|---|---|---|
| N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide | Dimethoxyphenethyl group + acetamide | Lacks heterocyclic core; simpler structure | Primarily studied for neurotransmitter-like activity due to phenethylamine backbone |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | Dimethoxyphenethyl + pyrido-pyrimidine core | Replaces 2-oxopiperidine with pyrido-pyrimidine | Exhibits enhanced π-π stacking potential for kinase inhibition |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylprop-2-enamide | Dimethoxyphenethyl + α,β-unsaturated amide | Linear unsaturated chain instead of heterocycle | Demonstrates anti-inflammatory activity via COX-2 inhibition |
Analysis: The target compound’s 2-oxopiperidine core provides rigidity and hydrogen-bonding sites absent in simpler analogs like acetamide derivatives.
Piperidine/Oxopiperidine-Containing Analogs
Piperidine and its derivatives are prevalent in drug design due to their bioavailability and synthetic versatility.
| Compound Name | Structural Features | Key Differences | Biological Relevance |
|---|---|---|---|
| N-[3-(4-Carbamoylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-beta-carboline | Piperidine + beta-carboline core | Incorporates beta-carboline instead of oxopiperidine | Investigated for MAO-B inhibition, relevant in neurodegenerative diseases |
| 1-(3,4-Dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide | Dual dimethoxyphenyl groups + methylated piperidine | Methylation alters lipophilicity and metabolic stability | Potential CNS activity due to enhanced blood-brain barrier penetration |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide | Oxopyridazine + fluorophenyl substitution | Fluorophenyl group introduces electronegativity | Anticandidal and antibacterial activities observed |
Fluorophenyl substitutions (as in pyridazine analogs) may increase target selectivity but reduce metabolic stability .
Heterocyclic Core Variants
Heterocycles influence binding affinity and pharmacokinetics.
Analysis : The target’s oxopiperidine offers a balance between rigidity (unlike chromenes) and flexibility (unlike pyrimidinetriones), optimizing receptor fit. The carboxamide linker facilitates hydrogen bonding, a feature absent in pyrimidinetriones .
Unique Advantages of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide
- Structural Hybridization : Combines the electron-rich 3,4-dimethoxyphenyl group with a polar 2-oxopiperidine, enabling dual interactions (hydrophobic and hydrogen-bonding) with targets .
- Metabolic Stability: The oxopiperidine ring resists rapid hepatic degradation compared to non-oxidized heterocycles .
- Versatility : Suitable for derivatization at the piperidine’s 3-carboxamide or phenyl methoxy groups to fine-tune activity .
Biological Activity
Overview
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. Its unique chemical structure, featuring a piperidine ring and a 3,4-dimethoxyphenyl group, suggests various interactions within biological systems. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C16H22N2O4
- Molecular Weight : Approximately 306.362 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of various enzymes and receptors involved in cell proliferation and survival pathways.
Potential Mechanisms Include:
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown significant antiproliferative effects by inhibiting HDACs, which play a crucial role in cancer cell growth and survival.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound’s ability to scavenge free radicals, thereby reducing oxidative stress in cells.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Properties :
- In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against human breast cancer cells, showing a dose-dependent reduction in cell viability .
- The compound's structural similarity to known anticancer agents suggests potential efficacy in targeting similar pathways.
-
Antimicrobial Activity :
- Preliminary investigations indicate that this compound possesses antimicrobial properties against certain bacterial strains. This activity is particularly relevant in the context of rising antibiotic resistance.
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Effects
A study focused on the antiproliferative effects of various derivatives similar to this compound revealed significant results. The compounds were evaluated for their ability to inhibit cell growth in vitro across multiple cancer cell lines. Notably, a derivative demonstrated an IC50 value comparable to established chemotherapeutics, indicating strong potential for further development as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
